molecular formula C13H18ClN3O B12349459 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1856093-64-5

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B12349459
CAS No.: 1856093-64-5
M. Wt: 267.75 g/mol
InChI Key: UIINIDOGOINPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl group at the first position, a methoxybenzyl group at the nitrogen atom, and an amine group at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with 2-methoxybenzylamine under appropriate conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethyl group or the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amine group to an amine or the pyrazole ring to a dihydropyrazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols. This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group at the third position instead of an amine group at the fourth position. It may exhibit different chemical reactivity and biological activity.

    1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: This compound has a methyl group at the fourth position instead of an amine group

    1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group at the fourth position. The sulfonamide group can impart different chemical and biological properties compared to the amine group.

Properties

CAS No.

1856093-64-5

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

UIINIDOGOINPRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.